7-Benzyl-4-(4-fluoro-2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
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Overview
Description
7-Benzyl-4-(4-fluoro-2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one: is a complex organic compound with a unique structure that includes a benzyl group, a fluoro-substituted benzyl group, and a hexahydroimidazo pyrido pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-(4-fluoro-2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactions. The process may start with the preparation of the core hexahydroimidazo pyrido pyrimidinone structure, followed by the introduction of the benzyl and fluoro-substituted benzyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to introduce oxygen-containing functional groups.
Reduction: Reduction reactions, using agents like lithium aluminum hydride or sodium borohydride, can be employed to reduce specific functional groups within the molecule.
Substitution: Various substitution reactions, including nucleophilic and electrophilic substitutions, can be performed to modify the benzyl and fluoro-substituted benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: : It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: : Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: : The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Benzyl-4-(4-fluoro-2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzylamine
- 4-Fluorobenzyl alcohol
- (S)-4-Fluoro-α-methylbenzyl alcohol
Uniqueness
Compared to similar compounds, 7-Benzyl-4-(4-fluoro-2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one stands out due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C24H25FN4O |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
11-benzyl-7-[(4-fluoro-2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C24H25FN4O/c1-17-13-20(25)8-7-19(17)15-29-23(30)21-16-27(14-18-5-3-2-4-6-18)11-9-22(21)28-12-10-26-24(28)29/h2-8,13H,9-12,14-16H2,1H3 |
InChI Key |
TYHCXJVJQMLNNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5 |
Origin of Product |
United States |
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